molecular formula C14H22N2O2 B13364248 N-(2-(Diethylamino)ethyl)-4-methoxybenzamide

N-(2-(Diethylamino)ethyl)-4-methoxybenzamide

Cat. No.: B13364248
M. Wt: 250.34 g/mol
InChI Key: QSJQTOVLCUKUDW-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-4-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the para position of the benzene ring and a diethylaminoethyl moiety attached to the amide nitrogen. This compound is notable for its applications in medicinal chemistry, particularly as a precursor for melanin-targeting radiotracers. Its structure enables interactions with biological targets via hydrogen bonding (methoxy group) and enhanced solubility due to the tertiary amine (diethylaminoethyl group) .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C14H22N2O2/c1-4-16(5-2)11-10-15-14(17)12-6-8-13(18-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,15,17)

InChI Key

QSJQTOVLCUKUDW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the formation of an amide bond between a 4-methoxybenzoyl derivative and N,N-diethylethylenediamine or a related amine. The key steps include:

  • Activation of the carboxylic acid or acid chloride derivative of 4-methoxybenzoic acid.
  • Coupling with N,N-diethylethylenediamine to form the amide.
  • Purification and isolation of the product.

Preparation from 4-Methoxybenzoyl Chloride and N,N-Diethylethylenediamine

A well-documented method involves the reaction of 4-methoxybenzoyl chloride with N,N-diethylethylenediamine under mild conditions:

  • Procedure:

    • Dissolve 4-methoxybenzoyl chloride (1.0 g, 5.8 mmol) in dichloromethane (50 mL) and cool to 0°C.
    • Add triethylamine (0.82 mL, 5.8 mmol) to neutralize HCl formed.
    • Slowly add N,N-diethylethylenediamine (0.68 g, 5 mmol) under stirring.
    • Stir the mixture overnight at room temperature.
    • Quench the reaction with ice-cold water and extract the product with dichloromethane.
    • Wash organic layer with sodium bicarbonate and dry over magnesium sulfate.
    • Remove solvent under reduced pressure.
    • Purify the residue by silica gel chromatography using methanol/dichloromethane (3/97) as eluent.
  • Yield and Properties:

    • Yield: Approximately 48%.
    • Product: Yellowish light oil identified as this compound.

This method is straightforward, employs common reagents, and avoids harsh conditions, making it suitable for laboratory-scale synthesis.

Multi-Step Synthesis via N-(Diethylaminoethyl)-2-methoxy-4-aminobenzamide Intermediates

Another approach involves preparing N-(diethylaminoethyl)-2-methoxy-4-aminobenzamide derivatives, which can be further functionalized to obtain the target compound.

  • Starting Material: o-Toluidine or p-aminosalicylic acid derivatives.
  • Key Steps:

    • Nitration of o-toluidine to 4-nitro-o-toluidine.
    • Conversion to 2-hydroxy-4-nitrotoluene via nitrous acid treatment.
    • Methylation with dimethyl sulfate to form 2-methoxy-4-nitrotoluene.
    • Oxidation with potassium permanganate to 2-methoxy-4-nitrobenzoic acid.
    • Conversion to acid chloride using thionyl chloride.
    • Amidation with N,N-diethylethylenediamine at low temperature (0–5°C) to form N-(diethylaminoethyl)-2-methoxy-4-nitrobenzamide hydrochloride.
    • Catalytic reduction in isopropyl alcohol to yield N-(diethylaminoethyl)-2-methoxy-4-aminobenzamide.
  • Further Functionalization:

    • Acetylation with acetic anhydride in acetic acid.
    • Chlorination with chlorine gas at 20–25°C to introduce chlorine substituent.
    • Precipitation and extraction steps to isolate N-(2-diethylaminoethyl)-2-methoxy-4-acetamino-5-chlorobenzamide.
    • Yields can reach up to 95% for chlorination step.
  • Notes:

    • This route is more complex but allows for substitution pattern modifications.
    • The process requires careful temperature control and handling of hazardous reagents like chlorine gas.

This method is industrially relevant and has been patented, offering high yields and purity.

Alternative Synthesis via Methyl Ester Intermediates and Aluminum Isopropylate Catalysis

A patented process describes the preparation of N-(diethylaminoethyl)-2-methoxy-4-aminobenzamide derivatives via methyl esters and aluminum isopropylate catalysis:

  • Steps:

    • Preparation of methyl-2-methoxy-4-acetylaminobenzoate.
    • Halogenation (chlorination or bromination) at the 5-position using chlorine or bromine gas.
    • Reaction of the halogenated ester with N,N-diethylethylenediamine in xylene, catalyzed by aluminum isopropylate.
    • Distillation to remove methanol and xylene.
    • Hydrolysis and purification steps to isolate the amide base.
    • Conversion to hydrochloride salt by treatment with dry HCl in alcohol.
  • Yields and Physical Data:

    • Yields for amidation step: 81–86.5%.
    • Melting points of hydrochloride salts range from 136°C to 180°C depending on substitution.

This method is efficient for preparing halogenated derivatives and can be adapted for the methoxy-substituted benzamide.

Radiochemical Synthesis of N-(2-(Diethylamino)ethyl)-4-[18F]fluorobenzamide (Related Compound)

Though involving a fluorinated analog, the radiochemical synthesis provides insight into coupling methods:

  • Procedure:

    • Synthesis of 4-[18F]fluorobenzoic acid.
    • Activation and coupling with N,N-diethylethylenediamine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).
    • Purification by extraction and chromatography.
  • Relevance:

    • Demonstrates the use of carbodiimide coupling agents for amide bond formation.
    • Conditions are mild and suitable for sensitive radiolabeled compounds.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Product Form Notes
4-Methoxybenzoyl chloride route 4-Methoxybenzoyl chloride, N,N-diethylethylenediamine Triethylamine, dichloromethane, RT overnight ~48 Yellowish oil Simple, mild, lab scale
Multi-step from o-toluidine o-Toluidine Nitration, methylation, oxidation, amidation Up to 95 (chlorination step) Crystalline solid Industrial scale, complex, high yield
Methyl ester + Al(OiPr)3 catalysis Methyl-2-methoxy-4-acetylaminobenzoate Chlorination, amidation in xylene, Al isopropylate catalyst 81–86.5 Hydrochloride salt Efficient for halogenated derivatives
Radiochemical synthesis (analog) 4-[18F]fluorobenzoic acid EDC coupling, mild conditions Not specified Radiolabeled amide Specialized for PET imaging compounds

Research Discoveries and Notes

  • The synthesis of this compound and its derivatives has been optimized for both laboratory and industrial scales, balancing yield, purity, and operational safety.
  • The use of acid chlorides and carbodiimide coupling agents are standard for amide bond formation in this class of compounds.
  • Halogenation steps require precise control of temperature and reagent addition to avoid over-chlorination or side reactions.
  • The compound's hydrochloride salts are often isolated to improve stability and handling.
  • Radiochemical methods extend the synthetic utility to labeled analogs for biomedical imaging, demonstrating the versatility of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to a modulation of biological pathways. The diethylaminoethyl group can enhance its binding affinity to targets, while the methoxy group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N-(2-(Diethylamino)ethyl)-4-methoxybenzamide Diethylaminoethyl, Methoxy 292.36 (calculated) Melanin-targeting radiotracer
4-[11C]MBZA Diethylaminoethyl, 11C-Methoxy ~292.36 PET imaging agent for melanoma
N-(2-ethylphenyl)-4-methoxybenzamide Ethylphenyl, Methoxy 255.31 Understudied pharmacological agent
N-(2,2-Diphenylethyl)-4-nitrobenzamide Diphenylethyl, Nitro 362.39 Mechanosynthesized hybrid molecule
[18F]DMFB Dimethylaminoethyl, Fluoro 256.30 Radiopharmaceutical for imaging
N-(2-methoxyphenyl)benzamide Methoxyphenyl 241.29 Structural simplicity for catalysis

Key Observations:

Electronic Effects: The methoxy group in this compound donates electrons via resonance, enhancing aromatic ring stability and influencing binding affinity .

Solubility and Bioavailability: The diethylaminoethyl side chain improves water solubility compared to analogs like N-(2-ethylphenyl)-4-methoxybenzamide, which lacks ionizable groups . Replacement of diethylaminoethyl with dimethylaminoethyl ([18F]DMFB) slightly reduces steric bulk but may decrease lipophilicity .

Biological Applications: this compound and its isotopologue 4-[11C]MBZA are used in positron emission tomography (PET) for melanoma imaging due to melanin-binding affinity .

Pharmacological and Industrial Relevance

  • Anticancer Potential: Derivatives like N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide () exhibit antiarrhythmic and anticancer properties due to sulfonamide groups enhancing target specificity .
  • Catalytic Applications : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () serves as an N,O-bidentate ligand in metal-catalyzed C–H functionalization, a feature absent in the target compound .

Biological Activity

N-(2-(Diethylamino)ethyl)-4-methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in imaging and therapeutic strategies for melanoma. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms, efficacy in tumor uptake, and implications for clinical use.

Chemical Structure and Properties

This compound features a diethylamino group attached to a 4-methoxybenzamide moiety. Its structure is crucial for its biological activity, particularly in binding affinity and selectivity towards specific receptors involved in tumor biology.

The compound has been studied primarily for its role in melanoma imaging and therapy. Research indicates that the uptake of radioiodinated derivatives of this compound in melanoma tissues is significantly higher than that of other benzamide derivatives. For instance, studies demonstrated that compounds with specific substitutions on the benzamide ring exhibited melanoma uptake values ranging from 16.6% to 23.2% ID/g at 6 hours post-injection in C57Bl/6 mice bearing B16 melanoma .

Key Findings:

  • Melanoma Uptake : The structure-activity relationship (SAR) studies revealed that modifications to the phenyl substituents greatly influence tissue selectivity and uptake rates. Compounds lacking certain substituents showed decreased tumor uptake and increased urinary excretion, indicating the importance of metabolic stability .
  • Receptor Binding : The binding affinity to sigma receptors was also assessed, with notable differences observed between various analogs. For example, one derivative exhibited a K(i) value of 0.278 µM while another showed a much higher affinity at 5.19 µM, suggesting that receptor interaction plays a role in the compound's biological activity .

Efficacy in Imaging and Therapy

The high uptake rates observed with this compound derivatives make them promising candidates for both diagnostic imaging and potential therapeutic applications in melanoma treatment. The slow clearance rates observed suggest that these compounds could remain longer in the tumor microenvironment, enhancing imaging contrast and therapeutic efficacy.

Comparative Uptake Data

CompoundMelanoma Uptake (% ID/g)Sigma Receptor Affinity (K(i), µM)
N-(2-diethylaminoethyl)-3-[(131)I]iodo-4-methoxybenzamide23.20.278
N-(2-diethylaminoethyl)-5-[(131)I]iodo-2-methoxybenzamide16.65.19

Case Studies

Several case studies have highlighted the clinical relevance of these compounds:

  • Imaging Studies : In vivo studies using radioiodinated derivatives demonstrated significantly improved imaging capabilities for melanoma compared to traditional agents, potentially leading to better diagnostic outcomes .
  • Therapeutic Applications : The potential for these compounds to be used in radionuclide therapy is being explored, with preliminary data suggesting they may enhance localized treatment efficacy while minimizing systemic toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(diethylamino)ethyl)-4-methoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-methoxybenzoic acid derivatives with N,N-diethylethylenediamine. Common coupling agents include DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), which facilitate amide bond formation under inert conditions (e.g., nitrogen atmosphere). Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical for minimizing side reactions. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and amine/amide linkages.
  • HPLC-MS to assess purity (>95%) and molecular weight.
  • FT-IR to verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide).
  • Elemental analysis for empirical formula validation .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Methodological Answer : Key properties include:

  • Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but limited in water.
  • Stability : Sensitive to prolonged light exposure; store in amber vials at –20°C.
  • pKa : The diethylamino group has a pKa ~9–10, influencing its protonation state in biological assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its pharmacological activity, and what assays are most suitable?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Use fluorogenic substrates for kinases or proteases (e.g., trypsin-like serine proteases) to measure IC₅₀ values.
  • Cellular assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

Q. How do structural modifications (e.g., substituent variations) impact its bioactivity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:

  • Modify the diethylamino group : Replace with morpholino or piperazine to alter hydrophilicity.
  • Vary the methoxy position : Compare 4-methoxy vs. 3-methoxy derivatives using in vitro assays.
  • Example : Analogues with sulfonyl groups (e.g., 4-(morpholinosulfonyl)) show enhanced enzyme affinity due to polar interactions .

Q. How should researchers address contradictions in reported biological data (e.g., divergent IC₅₀ values)?

  • Methodological Answer :

Standardize assay conditions : Control pH, temperature, and solvent concentrations (e.g., DMSO ≤0.1%).

Validate target specificity : Use knockout cell lines or competitive inhibitors to confirm on-target effects.

Cross-validate with orthogonal methods : Compare SPR data with enzymatic assays to rule out artifacts .

Methodological Recommendations

Q. What computational tools can predict its pharmacokinetic properties?

  • Answer : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular docking (AutoDock Vina) models binding modes to targets like EGFR or PARP1. Validate predictions with in vitro ADME assays (e.g., microsomal stability) .

Q. How can researchers mitigate challenges in scaling up synthesis?

  • Answer :

  • Optimize stoichiometry using DoE (Design of Experiments) to reduce excess reagent use.
  • Replace column chromatography with countercurrent distribution or pH-selective crystallization for large batches.
  • Monitor reaction progress with in-line FT-IR to detect intermediates .

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